Barium iodide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Barium iodide is an inorganic compound with the formula BaI2 . The compound exists as an anhydrous and a hydrate (BaI2(H2O)2), both of which are white solids . When heated, hydrated barium iodide converts to the anhydrous salt . The hydrated form is freely soluble in water, ethanol, and acetone .

Synthesis Analysis

Barium iodide dihydrate is made by the neutralization of barium carbonate with HI in water . The product crystallizes as the hydrate BaI2.2H2O. If this is heated, dehydration to anhydrous BaI2 occurs .Molecular Structure Analysis

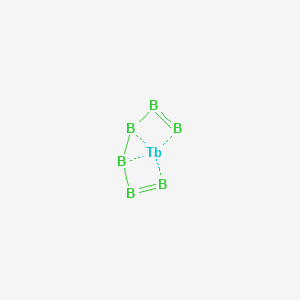

The structure of the anhydrous form resembles that of lead (II) chloride with each Ba center bound to nine iodide ligands . The crystalline packing structure is very similar to BaCl2 .Chemical Reactions Analysis

Anhydrous BaI2 can be prepared by treating Ba metal with 1,2-diiodoethane in ether . BaI2 reacts with alkyl potassium compounds to form organobarium compounds . BaI2 can be reduced with lithium biphenyl, to give a highly active form of barium metal .Physical And Chemical Properties Analysis

Barium iodide has a density of 5.15 g/cm³ . Its molecular weight or molar mass is 391.136 g/mol . It has a boiling point of 2,027 °C and a melting point of 711 °C . The chemical formula of Barium iodide is BaI2 . It is odorless and appears as a white solid . It is readily soluble in alcohol .Safety And Hazards

Barium iodide is harmful if swallowed, inhaled, or absorbed through the skin . It may cause eye, skin, and respiratory tract irritation . It may cause allergic respiratory and skin reaction . It is hygroscopic, meaning it will readily absorb water to crystalize into the dihydrate form of barium iodide .

将来の方向性

A study has explored the crystal structures of BaI2 at a wide pressure range of 0–200 GPa using a global structure search methodology . A thermodynamical structure with tetragonal I4/mmm symmetry of BaI2 was predicted to be stable at 17.1 GPa . Further electronic calculations indicated that I4/mmm BaI2 exhibits the metallic feature via an indirect band gap closure under moderate pressure . The superconductivity of BaI2 at 30 GPa is much lower than that of CsI at 180 GPa based on electron–phonon coupling simulations . This provides a step toward the further understanding of the high-pressure behavior of iodine compounds at extreme conditions .

特性

CAS番号 |

13718-00-8 |

|---|---|

製品名 |

Barium iodide |

分子式 |

BAI2 |

分子量 |

391.14 |

同義語 |

BARIUM IODIDE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methyl}diazene](/img/structure/B1143524.png)